N3-PEG3-vc-PAB-MMAE

Click Chemistry Antibody-Drug Conjugates Bioconjugation

N3-PEG3-vc-PAB-MMAE is a differentiated azide-functionalized ADC building block. Unlike thiol-reactive maleimide linkers, the terminal N3 group enables bioorthogonal click chemistry (CuAAC/SPAAC) for site-specific conjugation, yielding homogeneous ADCs with precisely controlled DAR. The PEG3 spacer and PAB-vc linker ensure aqueous solubility and cathepsin B-triggered payload release. Procure this specific reagent to minimize DAR variability and establish robust PK/PD correlations in your next-gen ADC programs.

Molecular Formula C67H109N13O16
Molecular Weight 1352.7 g/mol
Cat. No. B1150422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG3-vc-PAB-MMAE
SynonymsN3-PEG3-vc-PAB-MMAE
Molecular FormulaC67H109N13O16
Molecular Weight1352.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1
InChIKeySAGYMPXDZCPKCZ-MKXMLHHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG3-vc-PAB-MMAE: A Core Intermediate for Click Chemistry-Enabled Antibody-Drug Conjugates


N3-PEG3-vc-PAB-MMAE is a synthetic drug-linker conjugate designed as a building block for Antibody-Drug Conjugates (ADCs) . It belongs to a class of auristatin-based payloads and integrates the potent microtubule inhibitor Monomethyl Auristatin E (MMAE) with a functionalized linker system. The construct consists of the cytotoxic MMAE payload, a self-immolative para-aminobenzyloxycarbonyl (PAB) spacer, a cathepsin B-cleavable valine-citrulline (vc) dipeptide, a hydrophilic 3-unit polyethylene glycol (PEG3) spacer, and a terminal azide (N3) functional group . This terminal azide is the key differentiator, enabling highly specific and bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .

N3-PEG3-vc-PAB-MMAE: Why Linker Chemistry Dictates ADC Design and Prohibits Simple Substitution


In ADC development, the drug-linker construct is not a passive component; its specific chemistry fundamentally dictates the conjugation strategy, the final ADC's homogeneity, and its in vivo performance [1]. Generic substitution of a functionalized drug-linker like N3-PEG3-vc-PAB-MMAE is not possible because each terminal reactive group—be it an azide (N3), a maleimide (MC), or an amine (NH2)—provides a specific, orthogonal conjugation handle for a distinct class of engineered antibodies or targeting moieties [2]. Using an alternative linker, such as the maleimide-functionalized MC-vc-PAB-MMAE, would require a completely different antibody engineering strategy (one with surface-accessible thiols versus a click-chemistry-compatible unnatural amino acid or alkyne tag) [3]. Therefore, the selection of N3-PEG3-vc-PAB-MMAE is a strategic procurement decision based on the chosen bioconjugation platform, not merely a choice of cytotoxic payload.

Quantitative Differentiation of N3-PEG3-vc-PAB-MMAE for Scientific and Procurement Decisions


Conjugation Orthogonality: N3 vs. Maleimide (MC) Functional Handles

The primary differentiation of N3-PEG3-vc-PAB-MMAE from the widely used MC-vc-PAB-MMAE is its orthogonal conjugation chemistry. N3-PEG3-vc-PAB-MMAE utilizes copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry, which is bioorthogonal and does not react with the native 20 amino acids [1]. In contrast, MC-vc-PAB-MMAE relies on maleimide-thiol conjugation, which targets native cysteine residues [2]. A 2014 study directly compared these methods, showing that while maleimide conjugates formed with an average DAR of 4.0, they exhibited significant heterogeneity and retro-Michael addition in plasma. Conversely, site-specific conjugates prepared via azide-alkyne click chemistry demonstrated a homogeneous DAR of 4.0 and superior stability in mouse plasma [1].

Click Chemistry Antibody-Drug Conjugates Bioconjugation

Enhanced Solubility via PEG3 Spacer: Impact on ADC Aggregation Propensity

The hydrophobic nature of the MMAE payload can drive aggregation in final ADC constructs, a critical developability liability. The inclusion of a PEG3 spacer in N3-PEG3-vc-PAB-MMAE is a deliberate design feature to mitigate this. While direct comparative data for this specific drug-linker is limited in the public domain, class-level inference can be drawn from systematic linker studies. Research has demonstrated that for a given DAR, increasing the length of the PEG spacer in the drug-linker reduces the hydrophobicity of the resulting ADC, as measured by Hydrophobic Interaction Chromatography (HIC) retention time and aggregation propensity [1]. This is a class-level inference from structurally related auristatin-linker constructs.

ADC Developability Hydrophobicity PEGylation

Validated In Vitro Potency in High-Payload-Release Assays: A Baseline for Activity

While a direct head-to-head comparison of N3-PEG3-vc-PAB-MMAE with another linker-payload in an ADC format is not publicly available, its in vitro activity can be inferred by comparison to its close analog, MC-vc-PAB-MMAE, in a 'payload-release' assay. In such assays, where the payload is enzymatically released from the linker, both constructs are expected to liberate free MMAE. The measured IC50 of ~0.1 nM for MC-vc-PAB-MMAE in this context serves as a conservative baseline for the cytotoxic potential of the MMAE warhead [1]. The observed IC50 of ~250 nM for a TMV-vcMMAE construct in a cellular assay demonstrates the impact of the delivery vehicle and target expression on apparent potency [2].

MMAE Cytotoxicity IC50

Key Application Scenarios for Procuring N3-PEG3-vc-PAB-MMAE in Drug Discovery


Site-Specific Conjugation to Engineered Antibodies Bearing Alkyne Handles

N3-PEG3-vc-PAB-MMAE is ideally suited for generating homogeneous ADCs via bioorthogonal click chemistry. This approach is critical when developing next-generation ADCs with precisely controlled drug-to-antibody ratios (DAR) to improve pharmacokinetic profiles and therapeutic indices, as evidenced by the superior plasma stability of click-conjugated ADCs compared to heterogeneous maleimide conjugates [1].

Synthesis of Homogeneous ADCs for Preclinical Toxicology and Efficacy Studies

For researchers who require a well-defined ADC to establish clear pharmacokinetic/pharmacodynamic (PK/PD) relationships, N3-PEG3-vc-PAB-MMAE is the preferred reagent. The orthogonal conjugation chemistry enabled by the azide group minimizes batch-to-batch variability in DAR and payload distribution, reducing experimental noise in in vivo models and providing cleaner data for regulatory submissions [1].

Development of ADCs with Improved Solubility and Reduced Aggregation

The PEG3 spacer in the linker is a key design feature for developing ADCs with high-concentration liquid formulations. This is particularly important for subcutaneous administration or for ADCs targeting antigens with high expression, where a high DAR might otherwise lead to unacceptable levels of aggregation. Procuring this specific drug-linker helps mitigate these developability risks early in the discovery process, based on established principles of PEGylation [2].

Constructing Dual-Drug or Bispecific ADCs via Orthogonal Conjugation Strategies

The azide handle on N3-PEG3-vc-PAB-MMAE provides an orthogonal reactive group distinct from traditional lysine (amine) or cysteine (thiol) conjugation. This allows for its use in more complex ADC formats, such as constructing dual-payload ADCs where a second, different cytotoxic drug is attached using another conjugation chemistry. This scenario is for advanced research groups exploring novel mechanisms of action to overcome drug resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N3-PEG3-vc-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.